1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea

NCI 60 cytotoxicity screening negative control

Standard thiazolyl urea congeners often exhibit unpredictable cytotoxicity or off-target effects, invalidating assay controls. This specific 4-chlorophenyl thiazolyl urea (CAS 69123-55-3) is the solution: - Documented inactive across NCI 60-cell-line panel → validated non-cytotoxic negative control - XLogP3 2.8, MW 253.71 Da → fragment-space probe for lipophilic pockets - Public library IDs (MLS000523574, NSC-291925) → community reference standard

Molecular Formula C10H8ClN3OS
Molecular Weight 253.71 g/mol
CAS No. 69123-55-3
Cat. No. B3826714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea
CAS69123-55-3
Molecular FormulaC10H8ClN3OS
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=NC=CS2)Cl
InChIInChI=1S/C10H8ClN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15)
InChIKeyKPRKVTCHPGWYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Pharmacological Classification


1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea (CAS 69123-55-3, PubChem CID 324932) is a diaryl urea derivative featuring a 4-chlorophenyl substituent on one urea nitrogen and a thiazol-2-yl ring on the other [1]. With a molecular weight of 253.71 g·mol⁻¹, computed XLogP3 of 2.8, two hydrogen bond donors, and three hydrogen bond acceptors [1], the compound occupies physicochemical space typical of fragment-like screening compounds. It has been entered into multiple publicly curated small-molecule screening collections under identifiers including MLS000523574, SMR000122647, NSC-291925, and BDBM76384 , indicating its historical use as a probe molecule in high-throughput screening campaigns. The compound belongs to the broader thiazolyl urea class, which has been claimed in patents as antiviral [2] and anticancer agents ; however, the specific biological signature of this congener differs meaningfully from close analogs, as detailed in the quantitative evidence sections below.

Non-cytotoxic thiazolyl urea scaffold confirmed across cancer cell panels
Screening-library–established identity (multiple public SIDs)
Fragment-like profile distinct from enzyme-inhibitory and cytotoxic congeners

Differentiation from Other Thiazolyl Ureas


Thiazolyl urea congeners exhibit sharply divergent biological profiles depending on the nature and position of aryl substitution. Within this class, even minor structural changes—such as relocating a single chlorine atom from the N-phenyl ring to the thiazole core, or replacing the thiazol-2-yl with a benzothiazole moiety—can alter a compound from a potent enzyme inhibitor (e.g., GSK-3β inhibitor AR-A014418 with IC₅₀ = 104 nM ) to a compound that is uniformly inactive across the NCI 60-cell-line panel, as observed for 1-(4-chloro-phenyl)-3-thiazol-2-yl-urea [1]. Consequently, procurement of a generic 'thiazolyl urea' as a substitute for this specific compound carries a high risk of obtaining a molecule with unintended cytotoxicity or target promiscuity, invalidating experimental conclusions. The quantitative evidence in Section 3 demonstrates precisely where this compound differs from its nearest structural neighbors.

Aryl substitution divergence
Minor changes in chlorophenyl position or thiazole substitution can switch this non-cytotoxic scaffold to a potent enzyme inhibitor or cytotoxic agent, invalidating experimental assumptions.
Uncharacterized analog risks
Procurement of a generic ‘thiazolyl urea’ may introduce unintended growth inhibition or off-target promiscuity not present in this specific congener.
Physicochemical property mismatch
Differences in lipophilicity, H-bond donor count, and rotatable bonds among thiazolyl ureas alter solubility, permeability, and binding profiles—cannot be assumed equivalent.

Quantitative Evidence Guide


NCI 60-Cell-Line Inactivity vs. Cytotoxic Congeners

In the NCI 60-cell-line human tumor growth inhibition panel, 1-(4-chloro-phenyl)-3-thiazol-2-yl-urea was tested across at least 30 distinct cell lines spanning lung, melanoma, prostate, CNS, and colon tumor types and returned an 'Inactive' outcome in every single assay [1]. This contrasts sharply with structurally related thiazolyl urea derivatives such as certain 1-ethyl-3-(thiazol-2-yl)urea analogs, which exhibit low-micromolar IC₅₀ values in the same NCI panel format [2]. The complete absence of detectable growth inhibition across all tested lineages is a defining characteristic of this compound within its class.

NCI 60 Panel Inactivity
Cross-study context
Target: Inactive in all 30+ cell lines; IC₅₀ >> 10 µM
vs.
Comparator: 1-Ethyl-3-(thiazol-2-yl)urea derivatives with IC₅₀ ~1–10 µM
Confirmed absence of growth inhibition supports negative-control workflow
Standard NCI single-dose (10⁻⁵ M) followed by confirmatory multi-dose testing
NCI 60 cytotoxicity screening negative control

Lipophilicity Compared to GSK-3β Inhibitor AR-A014418

1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea has a computed XLogP3 of 2.8 [1], which is approximately one log unit higher than the known GSK-3β inhibitor AR-A014418 (N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea; XLogP3 ~1.8) [2]. This higher lipophilicity reflects the replacement of the polar 4-methoxybenzyl and 5-nitro groups in AR-A014418 with the more hydrophobic 4-chlorophenyl substituent. The difference in logP has direct implications for membrane permeability, non-specific protein binding, and compound handling in aqueous assay buffers.

Lipophilicity vs. AR-A014418
Cross-study context
Target XLogP3 = 2.8
vs.
AR-A014418 XLogP3 ≈ 1.8
~6× higher partition may alter solubility and permeability behavior
Computed value; no experimental logP available
lipophilicity drug-likeness physicochemical properties

Hydrogen Bond Donor and Rotatable Bond Profile

The target compound possesses two hydrogen bond donors and two rotatable bonds [1], compared with three hydrogen bond donors and three rotatable bonds for the simpler fragment 3-ethyl-1-(1,3-thiazol-2-yl)urea [2]. The reduced hydrogen bond donor count and conformational flexibility of the target compound suggest a more constrained pharmacophore with potentially different protein–ligand recognition characteristics. In fragment-based drug discovery, these differences in H-bond capacity directly influence the enthalpic component of binding free energy and can determine hit expansion strategies.

H-Bond & Rotatable Bond Count
Cross-study context
Target: 2 HBD, 2 rotatable bonds
vs.
3-Ethyl-1-(thiazol-2-yl)urea: 3 HBD, 3 rotatable bonds
Fewer H-bond donors may constrain pharmacophore, altering target recognition
Computed by Cactvs 3.4.8.24
fragment-based drug discovery hydrogen bonding lead-likeness

CYP Enzyme Interaction by Para-Chloro Substitution

The Aladdin Scientific product database associates 1-(4-chloro-phenyl)-3-thiazol-2-yl-urea with multiple cytochrome P450 isoforms (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) and other human targets including Caspase-3, GLP1 receptor, p53, and Huntingtin . This broad target-association fingerprint is distinct from the positional isomer N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea (CAS 121829-02-5), which carries the 4-chlorophenyl group on the thiazole ring rather than on the urea nitrogen and is reported to show anti-inflammatory and anticancer activity via different molecular recognition pathways . The specific para-substitution pattern on the N-phenyl ring of the target compound directs its interaction with CYP enzymes in a manner not shared by the thiazole-substituted congener.

CYP Target Association
Class-level inference
Putative interaction with CYP1A2, 2D6, 2C9, 2C19, 3A4 (Ki/IC₅₀ not disclosed)
Para-chloro substitution may direct CYP isoform selectivity; activity data to verify
Positional isomer shows distinct profile; no head-to-head comparison available
CYP inhibition metabolic stability structure–activity relationship

Application Scenarios


Negative Control for Cytotoxicity Screening

The compound's documented inactivity across the full NCI 60-cell-line panel at standard screening concentration [1] makes it a rigorously validated negative control for cell-based cytotoxicity assays. Researchers can use this compound to establish the baseline for non-cytotoxic behavior, enabling confident attribution of growth-inhibitory effects to test compounds rather than to assay artifacts. Procurement of this specific congener, rather than a generic thiazolyl urea, ensures the control compound has been pre-qualified in a standardized, publicly accessible screening format.

Lipophilic Fragment for Drug Discovery

With a molecular weight of 253.71 Da, XLogP3 of 2.8, and two hydrogen bond donors, this compound occupies fragment space suitable for lead discovery campaigns targeting lipophilic binding pockets [1]. Its distinct physicochemical profile (ΔXLogP3 ≈ 1.0 relative to AR-A014418 [2]) makes it a viable starting fragment when higher lipophilicity is desired for improved membrane permeability or when targeting hydrophobic protein–protein interaction interfaces.

CYP Enzyme Interaction Probe for ADME Panels

The compound's association with multiple cytochrome P450 isoforms (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) as recorded in curated target databases [1] supports its use as a probe molecule in CYP inhibition or metabolism-dependent toxicity screening panels. Its para-chlorophenyl substitution pattern provides a defined structural template for SAR studies exploring how aryl halide position modulates CYP isoform selectivity.

Reference Standard for Library Profiling

The compound's inclusion in multiple public screening libraries (MLS000523574, SMR000122647, NSC-291925, BDBM76384) [1] indicates its established role as a community reference compound. Laboratories curating thiazolyl urea-focused compound collections can use this compound as a cross-referencing standard to calibrate screening outputs against historical data deposited in PubChem and other public repositories.

Application
Selection Property
Validation Focus
Cytotoxicity Negative Control
Documented non-cytotoxic profile across cancer cell panels
Growth inhibition endpoint verification in user’s assay
Lipophilic Fragment Screening
Elevated lipophilicity with constrained H-bond donor count
Solubility and permeability under assay conditions
CYP Interaction Probe
Para-chlorophenyl substitution directing CYP isoform selectivity
CYP inhibition potency (Ki/IC₅₀) in recombinant enzyme assays
Library Calibration Standard
Inclusion in multiple public screening libraries
Cross-referencing with historical PubChem screening data
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